1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Descripción general

Descripción

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a chemical compound with the molecular formula C7H3Cl2F2NO2 and a molecular weight of 242 g/mol. It is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. This compound is widely used in various industries, including pharmaceuticals, agriculture, and manufacturing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene typically involves nitration reactions. One common method involves taking 2,4-dichlorobenzotrifluoride as a raw material and performing a primary nitration reaction. This reaction is followed by separation into waste acid and a primary nitration intermediate. The intermediate is then subjected to a secondary nitration reaction using ammonium nitrate and fuming sulfuric acid . The semi-waste acid produced in the secondary nitration can be recycled for further reactions, making the process more environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The use of ammonium nitrate instead of nitric acid reduces environmental corrosion and allows for the recycling of waste acids, thereby minimizing waste and emissions .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile involved.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

- Development of New Reactions : Researchers utilize this compound to explore new chemical reactions, particularly those involving halogenated aromatic compounds, which can lead to the discovery of novel materials and chemicals.

Biological Research

- Mechanisms of Action : The interactions of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene with biological targets are of significant interest. The nitro group can undergo reduction to form amines, which may exhibit different biological properties.

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further pharmacological studies aimed at understanding its potential therapeutic effects.

Medical Applications

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The structural characteristics of this compound may contribute to such effects through mechanisms involving membrane disruption or enzyme inhibition.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The potential modulation of inflammatory pathways by this compound could be explored further in preclinical models.

- Pharmaceutical Development : As a precursor for the synthesis of pharmaceutical compounds, this compound holds promise in developing new drugs targeting various diseases, including cancer and inflammatory conditions.

Environmental Impact

Research indicates that fluorinated compounds like this compound can persist in the environment and may exhibit bioaccumulation potential. Understanding the environmental fate of this compound is crucial for assessing its ecological impact and ensuring safe handling practices.

Anticancer Research

A study investigated the cytotoxic effects of various nitroaromatic compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound may also have similar properties worth investigating.

Mecanismo De Acción

The mechanism by which 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichloro-3,5-dinitrobenzotrifluoride

- 2,4-Dichloro-3-nitrobenzotrifluoride

Uniqueness

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is unique due to its specific substitution pattern and the presence of both nitro and difluoride groups. This combination of functional groups imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Actividad Biológica

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a compound of significant interest in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

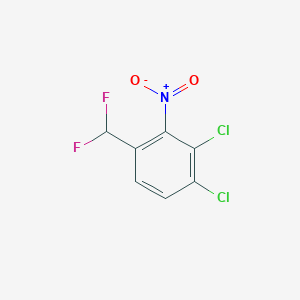

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features two chlorine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Toxicity Profile

Research indicates that this compound exhibits moderate acute toxicity. The oral lethal dose (LD50) in rats has been reported to range from 375 to 990 mg/kg body weight. Dermal exposure also poses risks, with an LD50 of approximately 921 mg/kg in rats .

Metabolism

Upon exposure, the compound undergoes metabolic conversion primarily into 2,4-dichloroaniline through reduction of the nitro group. This metabolite has been associated with methaemoglobin formation, which can lead to systemic toxicity .

This compound interacts with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. It forms reversible covalent bonds with serine or threonine residues in active sites, leading to altered enzyme activity.

- Cell Signaling Modulation : By inhibiting kinases and other signaling proteins, the compound can influence cellular metabolism and gene expression.

- Receptor Interactions : The presence of fluorine enhances the compound's ability to bind to biological macromolecules, potentially affecting receptor-mediated signaling pathways.

Biological Activity Data Table

Anticancer Studies

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies demonstrated significant inhibition of murine leukemia cell growth.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective properties. It appears to mitigate oxidative stress-induced damage in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Testing

In vitro assays have shown that the compound possesses antimicrobial properties, particularly effective against certain Gram-positive bacteria. This suggests potential applications in developing new antibiotics.

Propiedades

IUPAC Name |

1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-4-2-1-3(7(10)11)6(5(4)9)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTZGLCSXIFAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232506 | |

| Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806356-65-9 | |

| Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806356-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.